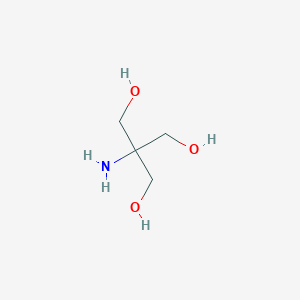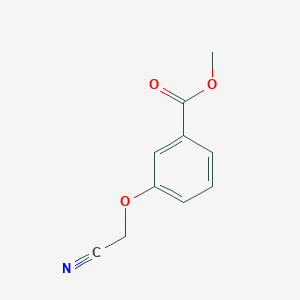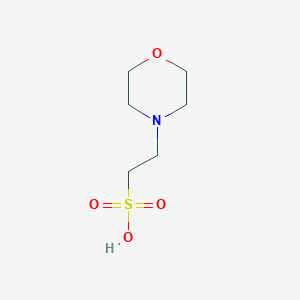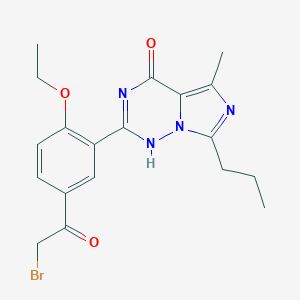![molecular formula C8H11NO2 B142986 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 153400-52-3](/img/structure/B142986.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane ester, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. The compound belongs to the class of tropane alkaloids, which are known for their psychoactive properties. In recent years, researchers have been exploring the synthesis method, mechanism of action, and physiological effects of tropane esters to understand their potential in drug development.
Mécanisme D'action
The mechanism of action of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves the inhibition of muscarinic acetylcholine receptors. These receptors are involved in the regulation of several physiological processes, including the contraction of smooth muscle, the secretion of glands, and the modulation of neurotransmitter release. By inhibiting these receptors, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect these processes, leading to a range of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate are complex and varied, depending on the dose and route of administration. Studies have shown that Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect the central nervous system, leading to changes in behavior, cognition, and mood. They can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Other effects include changes in gastrointestinal motility, respiratory function, and urinary excretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in lab experiments is their high binding affinity for muscarinic acetylcholine receptors. This makes them useful tools for studying the role of these receptors in various physiological processes. However, their complex mechanism of action and potential for psychoactive effects can also be a limitation, requiring careful consideration of dose and route of administration.
Orientations Futures
The potential applications of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in drug development are vast, and researchers are continuing to explore their potential in various fields. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, as well as the exploration of their potential in pain management and drug addiction. Additionally, researchers are exploring the synthesis of new Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters with improved binding affinity and selectivity for muscarinic acetylcholine receptors, as well as their potential as imaging agents in diagnostic imaging.
Méthodes De Synthèse
The synthesis of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a complex process that involves several steps. One of the most common methods of synthesis is the reduction of tropinone with sodium borohydride, followed by the esterification of the resulting product with methanol and methanesulfonic acid. The yield of this method is relatively high, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Tropane esters have been the focus of extensive research due to their potential application in the development of new drugs. Several studies have shown that these compounds have strong binding affinity for muscarinic acetylcholine receptors, which are involved in a range of physiological processes. Researchers have been exploring the potential of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in the treatment of various conditions, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
Propriétés
Numéro CAS |
153400-52-3 |
|---|---|
Nom du produit |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
SMILES canonique |
COC(=O)N1C2CCC1C=C2 |
Synonymes |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



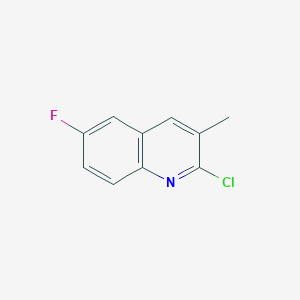
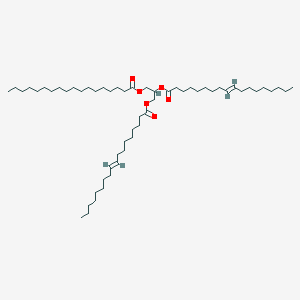
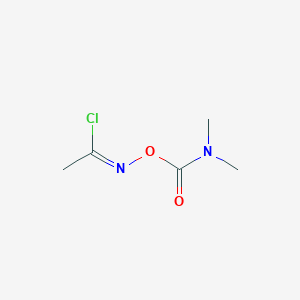
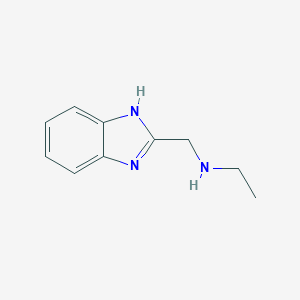
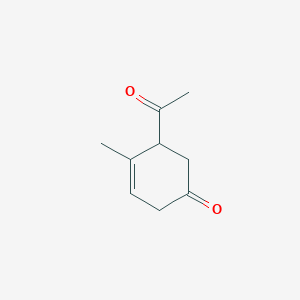
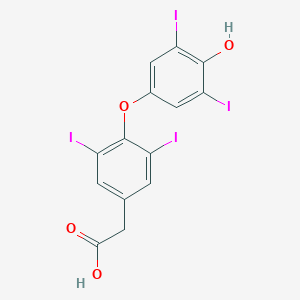
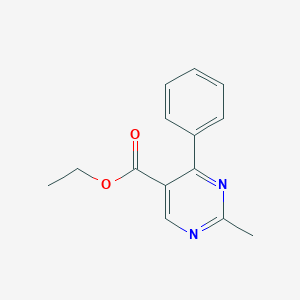
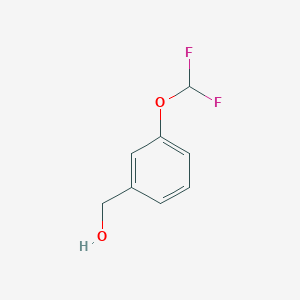

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
